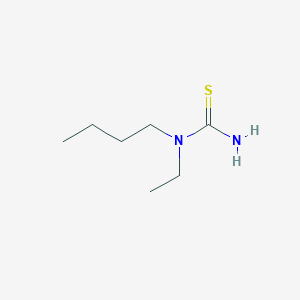
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8(R)-HPETE(1-) is conjugate base of 8(R)-HPETE arising from deprotonation of the carboxylic acid function. It is a HPETE anion and an 8-HPETE(1-). It is a conjugate base of an 8(R)-HPETE. It is an enantiomer of an 8(S)-HPETE(1-).
科学的研究の応用
Enzymic Activities and Biochemical Pathways
Allene Oxide and Aldehyde Biosynthesis in Starfish Oocytes : This research highlights the biosynthesis of allene oxide, specifically the (8R)-8,9-epoxyeicosa-(5Z,9,11Z,14Z)-tetraenoic acid, via (8R)-lipoxygenase metabolism of arachidonic acid in starfish oocytes. It also discusses the formation of alpha-ketol and other enzymic activities detected in the oocytes, providing insights into cellular development stages (Brash et al., 1991).
Epoxide Ring Opening in Synthesis : The study developed a methodology for the synthesis of lipoxygenase metabolites, particularly focusing on (11R,12S,5Z,7E,9E,14Z)-di-hydroxyeicosa-5,7,9,14-tetraenoic acid (DiHETE), which shows the potential for exploring novel synthetic routes in chemical and biochemical research (Kobayashi et al., 1997).
Cytochrome P450 Oxidation of Fatty Acids : The oxidation of polyunsaturated fatty acids by cytochrome P450 to hydroxy and epoxy fatty acids is a key process. This research outlines the formation of hydroxy fatty acids, including 13-hydroxyeicosa-5Z,8Z,11Z,14Z-tetraenoic acid, and their pharmacological effects on cells, highlighting the significance of these processes in biological systems (Oliw et al., 1996).
Lipoxygenase Pathway in Marine Organisms : A study on the sea whip coral, Plexaura homomalla, identified a lipoxygenase pathway leading to alpha-ketol formation, providing insights into the nonenzymatic breakdown of enzymatically formed allene oxide, important in understanding natural biosynthesis pathways in marine organisms (Brash et al., 1987).
Synthesis and Application in Clinical Trials
Synthesis for Clinical Trials : The robust synthesis of 15(S)-hydroxyeicosa-5,8,11,13-tetraenoic acid sodium salt, utilizing a biooxidation process, was established for clinical trials, showcasing the practical applications of these compounds in medical research and treatment (Conrow et al., 2011).
Effect on Intracellular Calcium Release : Research on the effects of lipoxygenase products on intracellular calcium release in human neutrophils highlights the biological significance of these compounds in cellular signaling and immune response (Reynaud & Pace-Asciak, 1997).
Biochemical Transformations and Mechanisms
Allene Oxide Synthase Activity : The study on the allene oxide synthase activity, transforming hydroperoxides to epoxyalcohols, offers insights into the mechanisms of enzymatic transformations in biological systems, essential for understanding various biochemical pathways (Song et al., 1993).
Catalysed Transformations of Fatty Acid Hydroperoxides : This research explores the catalytic transformations of fatty acid hydroperoxides, indicating the complexity and diversity of chemical reactions involving these compounds in different biological contexts (Haynes & Vonwiller, 1990).
Eicosanoids in Marine Organisms : The isolation of eicosanoids from marine sources, such as starfish, underscores the wide distribution and biological significance of these compounds across different species (D’Auria et al., 1988).
Enantiomeric Separation in Fatty Acids : The enantiomeric separation and analysis of unsaturated hydroperoxy fatty acids, crucial in understanding the stereochemical aspects of these molecules, highlights the importance of chiral analysis in biochemistry (Garscha et al., 2008).
特性
分子式 |
C20H31O4- |
|---|---|
分子量 |
335.5 g/mol |
IUPAC名 |
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 |
InChIキー |
QQUFCXFFOZDXLA-GTYUHVKWSA-M |
異性体SMILES |
CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)[O-])OO |
正規SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)[O-])OO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






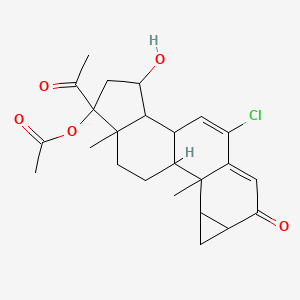


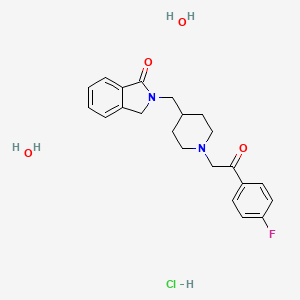
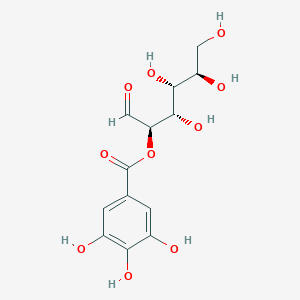
![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)
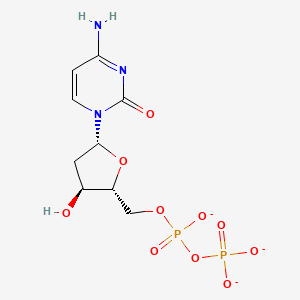
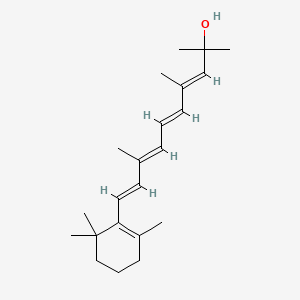
![2-[3-Methoxy-2-propoxy-5-[5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1258485.png)

